Chain-Length Asymmetry and Staple Span Tuning
The target compound bears two terminal alkenes on side chains of 5 and 10 carbon atoms (pent‑4‑en‑1‑yl and dec‑9‑en‑1‑yl), whereas the closest bis‑alkenyl analog (CAS 1068435‑19‑7) carries side chains of 5 and 7 carbon atoms . This additional 3‑carbon extension on the long arm increases the maximum theoretical staple span from ~13 atoms (i,i+4) to ≥16 atoms (i,i+7 or larger), matching the span required for stable i,i+7 hydrocarbon staples that span two full α‑helical turns [1]. The longer dec‑9‑enyl chain also provides a 38% greater hydrophobic surface area compared to the hept‑6‑enyl analog, enhancing membrane partitioning of the stapled construct .
| Evidence Dimension | Longest side-chain length (atoms from Cα to terminal olefin) |
|---|---|
| Target Compound Data | 9 sp3 carbon atoms (dec‑9‑en‑1‑yl chain, 10 total including olefinic C) |
| Comparator Or Baseline | CAS 1068435‑19‑7: 6 sp3 carbon atoms (hept‑6‑en‑1‑yl chain, 7 total); Mono‑alkenyl Fmoc‑(R)‑2‑(7‑octenyl)glycine: single chain |
| Quantified Difference | 50% longer alkenyl chain vs. CAS 1068435‑19‑7; dual‑alkene vs. single‑alkene in standard staples |
| Conditions | Structural comparison based on chemical structure; staple span inferred from established i,i+4 and i,i+7 stapling literature |
Why This Matters
Longer staple span enables stabilization of larger helical segments and expands the repertoire of addressable protein–protein interaction targets.
- [1] G. H. Bird, N. Madani, A. F. Perry, et al. Hydrocarbon double‑stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 2010, 107, 14093–14098. View Source
